Welcome to the BenchChem Online Store!
molecular formula C13H10F4N2O2 B1343838 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 830346-47-9

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1343838
M. Wt: 302.22 g/mol
InChI Key: IJRKKZXPXBTHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07419983B2

Procedure details

Bromine (16.5 mL, 0.32 mmol) was added to 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2-4(1H-3H)-dione 1c (48.5 g, 0.16 mol) in 145 mL of acetic acid. The resulting mixture became clear then formed precipitate within an hour. After 2 hours stirring, the yellow solid was filtered and washed with cold EtOAc to an almost white solid. The filtrate was washed with sat. NaHCO3 and dried over Na2SO4. Evaporation gave a yellow solid which was washed with EtOAC to give a light yellow solid. The two solids were combined to give 59.4 g of 1d (0.156 mol) total. 1H NMR (CDCl3) δ 2.4 (s, 3H), 5.48 (s, 2H), 7.25-7.58 (m, 3H), 8.61 (s, 1H); MS (CI) m/z 380.9 (MH+)
Quantity
16.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2-4(1H-3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[C:5]=1[CH2:6][N:7]1[C:12]([CH3:13])=[CH:11][C:10](=[O:14])[NH:9][C:8]1=[O:15]>C(O)(=O)C>[Br:1][C:11]1[C:10](=[O:14])[NH:9][C:8](=[O:15])[N:7]([CH2:6][C:5]2[C:16]([C:20]([F:23])([F:21])[F:22])=[CH:17][CH:18]=[CH:19][C:4]=2[F:3])[C:12]=1[CH3:13]

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
BrBr
Name
1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2-4(1H-3H)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
48.5 g
Type
reactant
Smiles
FC1=C(CN2C(NC(C=C2C)=O)=O)C(=CC=C1)C(F)(F)F
Name
Quantity
145 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After 2 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture became clear then formed precipitate within an hour
FILTRATION
Type
FILTRATION
Details
the yellow solid was filtered
WASH
Type
WASH
Details
washed with cold EtOAc to an almost white solid
WASH
Type
WASH
Details
The filtrate was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a yellow solid which
WASH
Type
WASH
Details
was washed with EtOAC
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(NC(N(C1C)CC1=C(C=CC=C1C(F)(F)F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.156 mol
AMOUNT: MASS 59.4 g
YIELD: CALCULATEDPERCENTYIELD 48750%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.